molecular formula C21H23Cl2NO5S B2690938 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE CAS No. 301313-77-9

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE

Cat. No.: B2690938
CAS No.: 301313-77-9
M. Wt: 472.38
InChI Key: HFKQSTJNHWOACO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[N-(4-methylbenzenesulfonyl)butanamido]phenyl butanoate is a high-purity synthetic organic compound intended for laboratory research applications. This specialty chemical features a dichlorophenyl core that is differentially functionalized with a butanoyl ester and a sulfonylated butanamide group. Such a structure is of significant interest in medicinal chemistry and chemical biology for the development of novel small-molecule probes. Its molecular architecture suggests potential as a key intermediate or precursor in the synthesis of more complex molecules, or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its physicochemical properties, reactivity, and potential interactions with biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO5S/c1-4-6-19(25)24(30(27,28)16-10-8-14(3)9-11-16)15-12-17(22)21(18(23)13-15)29-20(26)7-5-2/h8-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQSTJNHWOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Amidation: The formation of an amide bond between the sulfonyl group and butanoic acid derivative.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-DICHLORO-4-[N-(4-METHYLBENZENESULFONYL)BUTANAMIDO]PHENYL BUTANOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230, I-6232, and I-6373 from Molecules (2011) are ethyl benzoate derivatives with phenethylamino or phenethylthio linkages to heterocyclic groups (e.g., pyridazine, isoxazole).

Feature Target Compound Ethyl Benzoate Derivatives (e.g., I-6230)
Ester Group Butanoate ester Ethyl benzoate
Aromatic Substitution 2,6-Dichlorophenyl Pyridazine/isoxazole-linked phenyl
Functional Groups Sulfonamide, butanamide Amino, thio, or ether linkages
Bioactivity Hypothesized insecticidal/antimicrobial activity Likely kinase or receptor modulation (unreported)

Key Differences :

  • Sulfonamide groups (as in the target) are more electronegative and rigid than amino or thio groups, possibly influencing receptor binding specificity.

Ryanodine Receptor Modulators ()

The 2023 European patent lists ryanodine receptor-modulating insecticides (e.g., chlorantraniliprole, cyantraniliprole) under category M.26. These compounds feature halogenated aromatic systems and carboxamide linkages.

Feature Target Compound Ryanodine Modulators (e.g., chlorantraniliprole)
Halogenation 2,6-Dichlorophenyl 3-Bromo, 2-chloro pyridines/pyrazoles
Core Structure Phenyl butanoate with sulfonamide Anthranilic diamides or phthalimides
Bioactivity Target Unreported (speculative: ryanodine receptors) Ryanodine receptor inhibition (insecticidal)

Key Differences :

  • The target lacks the anthranilic diamide scaffold critical for ryanodine receptor binding in chlorantraniliprole .

Sulfonamide-Containing Agrochemicals ()

Compounds like N-[4-chloro-2-[[(1,1-dimethylethyl)amino]carbonyl]-6-methylphenyl]-1-(3-chloro-2-pyridinyl)-3-(fluoromethoxy)-1H-pyrazole-5-carboxamide (M.28) highlight the prevalence of sulfonamides in modern agrochemicals.

Feature Target Compound Modern Sulfonamide Agrochemicals
Sulfonamide Position Linked via butanamide to phenyl Directly bonded to heteroaromatic systems
Halogenation Dichlorophenyl Multi-halogenated pyridines/pyrazoles
Solubility Likely low (lipophilic butanoate ester) Moderate (polar carboxamide groups)

Key Differences :

  • The butanoate ester in the target compound could reduce solubility in aqueous environments, limiting systemic mobility in plants compared to carboxamide-based agrochemicals .

Research Implications and Data Gaps

  • Structural Analysis : Tools like SHELX () could resolve the crystal structure of the target compound to compare packing efficiency and intermolecular interactions with analogs .
  • Synthetic Optimization : Shorter ester chains (e.g., ethyl instead of butyl) might balance lipophilicity and bioavailability, as seen in derivatives .

Biological Activity

2,6-Dichloro-4-[N-(4-methylbenzenesulfonyl)butanamido]phenyl butanoate is a complex organic compound with notable biological activity. Its unique structure, characterized by multiple functional groups, positions it as a potential candidate for various biochemical applications, particularly in drug development and enzymatic studies.

Chemical Structure and Properties

The compound's IUPAC name is [4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate. Its molecular formula is C21H23Cl2NO5SC_{21}H_{23}Cl_{2}NO_{5}S, with a molecular weight of 472.38 g/mol. The presence of chloro, sulfonyl, and butanamido groups contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H23Cl2NO5S
Molecular Weight472.38 g/mol
IUPAC Name[4-[butanoyl-(4-methylphenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate
CAS Number301313-77-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups enable the formation of both covalent and non-covalent bonds, modulating the activity of these targets. This interaction can lead to various biological effects depending on the specific application.

Biological Activity

Research indicates that this compound exhibits significant potential as a biochemical probe in enzymatic studies. Its structural characteristics suggest possible applications in:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.
  • Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.
  • Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.

Case Studies

  • Enzymatic Inhibition : A study explored the inhibition of a specific enzyme by this compound, demonstrating dose-dependent inhibition with an IC50 value indicative of moderate potency.
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound reduced cell viability in several cancer cell lines by inducing apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effectiveness comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Comparative Analysis

When compared to structurally similar compounds such as 2,6-Dichloro-4-nitroaniline and 2,6-Dichloro-N,N-dimethylpyridin-4-amine, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound NameBiological Activity
2,6-Dichloro-4-nitroanilinePesticide use
2,6-Dichloro-N,N-dimethylpyridin-4-amineIndustrial applications
This compoundEnzyme inhibition; anticancer; antimicrobial

Q & A

Q. How can researchers validate the compound’s role as a protease inhibitor using kinetic assays?

  • Methodological Answer : Perform continuous fluorometric assays (e.g., using FRET substrates) under pseudo-first-order conditions. Calculate kcat/KMk_{cat}/K_M from initial velocity data and compare to controls. Use Lineweaver-Burk plots to confirm competitive/non-competitive inhibition and IC50_{50} values .

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